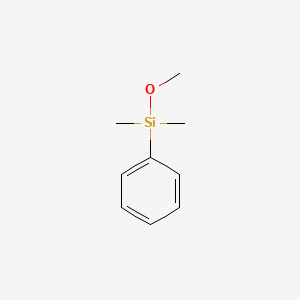
Quinolinium-8-trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolinium-8-trifluoroborate is a chemical compound with the molecular formula C₉H₇BF₃N and a molecular weight of 196.96 g/mol . It is a member of the organotrifluoroborate family, which are known for their stability and unique reactivity patterns . This compound is primarily used in research settings, particularly in the fields of proteomics and synthetic organic chemistry .
Métodos De Preparación
The synthesis of quinolinium-8-trifluoroborate typically involves the reaction of quinoline with boron trifluoride. One common method includes the use of potassium fluoride as a catalyst to facilitate the formation of the trifluoroborate group . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. Industrial production methods often involve scalable procedures that ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Quinolinium-8-trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinolinium derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced quinolinium compounds.
Substitution: This compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, as well as various acids and bases to facilitate different types of transformations . The major products formed from these reactions depend on the specific conditions and reagents used but often include a variety of quinolinium derivatives .
Aplicaciones Científicas De Investigación
Quinolinium-8-trifluoroborate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of quinolinium-8-trifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can undergo hydrolysis to form reactive boronic acids, which then participate in further transformations . The molecular targets and pathways involved depend on the specific application, such as inhibiting bacterial enzymes in antimicrobial research .
Comparación Con Compuestos Similares
Quinolinium-8-trifluoroborate is unique compared to other similar compounds due to its stability and reactivity. Similar compounds include:
Quinolizinium-based compounds: These are used in fluorescent dyes and have similar stability but different reactivity patterns.
Other organotrifluoroborates: These compounds share the trifluoroborate group but differ in their organic moieties, leading to different applications and reactivity.
Propiedades
IUPAC Name |
trifluoro(quinolin-1-ium-8-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BF3N/c11-10(12,13)8-5-1-3-7-4-2-6-14-9(7)8/h1-6H/q-1/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQIBSADFMUWBU-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C2C(=CC=C1)C=CC=[NH+]2)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Bromotriphenyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-lambda5-phosphane](/img/structure/B7907830.png)



![calcium;(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate](/img/structure/B7907851.png)
